2-Pyrrolidin-1-YL-butyric acid hydrochloride

Description

Systematic IUPAC Name and Structural Formula

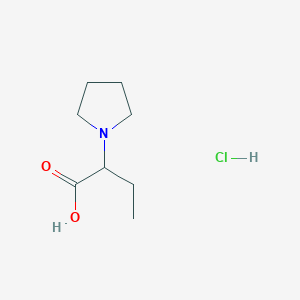

The systematic IUPAC name for this compound is (2-pyrrolidin-1-ylbutanoic acid) hydrochloride , reflecting its structural components: a four-carbon butanoic acid backbone substituted with a pyrrolidine ring at the second carbon position, neutralized by hydrochloric acid. The structural formula (Figure 1) consists of a butanoic acid chain (CH₂-CH(C₄H₈N)-CH₂-COOH) with a pyrrolidine group (a five-membered ring containing four CH₂ groups and one NH group) attached to the second carbon. The hydrochloride counterion (Cl⁻) associates with the protonated nitrogen of the pyrrolidine ring.

Structural Formula

$$ \text{CH}3-\text{CH}(\text{N}(\text{CH}2)4)-\text{CH}2-\text{COOH} \cdot \text{HCl} $$

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by the CAS Registry Number 1219237-63-4 . Alternative synonyms, derived from industrial and academic sources, include:

These synonyms reflect variations in substituent positioning and naming conventions across chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₆ClNO₂ corresponds to the following atomic composition:

- Carbon (C): 8 atoms

- Hydrogen (H): 16 atoms

- Chlorine (Cl): 1 atom

- Nitrogen (N): 1 atom

- Oxygen (O): 2 atoms

Molecular Weight Calculation

| Element | Atomic Weight (g/mol) | Quantity | Total (g/mol) |

|---|---|---|---|

| C | 12.01 | 8 | 96.08 |

| H | 1.008 | 16 | 16.13 |

| Cl | 35.45 | 1 | 35.45 |

| N | 14.01 | 1 | 14.01 |

| O | 16.00 | 2 | 32.00 |

| Total | 193.67 |

Properties

IUPAC Name |

2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-7(8(10)11)9-5-3-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIDTVYBIYAITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of a protected ester derivative of the pyrrolidin-1-yl-butyric acid, followed by hydrolysis and subsequent acidification to yield the free acid, which is then converted to its hydrochloride salt.

Procedure:

Preparation of Ester Intermediate:

The ester derivative, such as methyl or ethyl esters of the pyrrolidin-1-yl-butyric acid, is synthesized via esterification of the acid precursor with corresponding alcohols under catalytic acid conditions.Hydrolysis of Ester:

The ester is subjected to hydrolysis using aqueous acid (e.g., sulfuric acid or hydrochloric acid) at controlled temperatures (typically room temperature to 50°C) for 12-24 hours.

Example:Ester + H2SO4 (catalyst) → Acid + AlcoholThis step yields the free pyrrolidin-1-yl-butyric acid.

Extraction and Purification:

The reaction mixture is extracted with organic solvents such as dichloromethane or ethyl acetate, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.Conversion to Hydrochloride Salt:

The free acid is dissolved in an appropriate solvent (e.g., ethanol or methanol), and excess hydrogen chloride gas or concentrated HCl solution is bubbled through or added to form the hydrochloride salt. The precipitated salt is filtered and dried.

Data Table: Typical Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Ester hydrolysis | H2SO4 or HCl (catalyst) | Water/Organic | 25-50°C | 12-24 h | 80-95% | >99% (HPLC) |

| Acidification | HCl gas or concentrated HCl | Ethanol/MeOH | Room Temp | 1-2 h | Quantitative | - |

Enzymatic Hydrolysis Approach

Method Overview:

This method utilizes protease enzymes, such as those derived from Bacillus licheniformis, to selectively hydrolyze ester bonds in esterified pyrrolidin-1-yl-butyric acid derivatives, providing high stereoselectivity and purity.

Procedure:

Reaction Setup:

The ester derivative is dissolved in an aqueous buffer (pH 7-8), with enzyme loadings typically around 20% w/w.Enzymatic Hydrolysis:

The mixture is stirred at 25-35°C for 8-12 hours, with reaction times optimized to prevent non-enzymatic hydrolysis that could reduce chiral purity.Extraction and Purification:

Post-reaction, the mixture is acidified to pH 2.0 using hydrochloric acid, then extracted with organic solvents such as dichloromethane or isopropyl acetate.Salt Formation:

The free acid is recovered and converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl.

Data Table: Enzymatic Hydrolysis Parameters

| Parameter | Value | Notes |

|---|---|---|

| Enzyme load | 20% w/w | Bacillus licheniformis protease |

| pH | 7.2-7.8 | Optimal for enzyme activity |

| Temperature | 25-35°C | Optimal range |

| Reaction time | 8-12 hours | To maximize yield and purity |

| Yield | 75-85% | Based on starting ester |

Direct Chemical Synthesis via Multi-Step Route

Method Overview:

A more complex route involves the synthesis of the pyrrolidin-1-yl-butyric acid via cyclization of precursor amines and subsequent functionalization.

Typical Steps:

Preparation of Pyrrolidine Derivative:

Starting from 1,4-diaminobutane or related compounds, a cyclization with appropriate carbonyl compounds yields pyrrolidine rings.Functionalization:

The pyrrolidine ring is then alkylated with suitable butyric acid derivatives, such as acyl chlorides or anhydrides, to introduce the butyric acid moiety.Hydrolysis and Salt Formation:

The ester or amide intermediates are hydrolyzed under acidic or basic conditions, followed by acidification to produce the hydrochloride salt.

Data Table: Multi-Step Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | 1,4-diaminobutane + carbonyl | Reflux | 60-70% | Forms pyrrolidine ring |

| Alkylation | Acyl chloride | 0°C to room temp | 50-60% | Introduces butyric acid group |

| Hydrolysis | HCl or NaOH | Reflux | 70-80% | Converts ester/amide to acid |

Key Research Findings and Optimization Strategies

pH Optimization:

The hydrolysis and enzymatic reactions are highly pH-dependent, with optimal yields observed around pH 7-8. Deviations reduce yield and purity.Temperature Control:

Maintaining reaction temperatures between 25°C and 35°C maximizes yield and stereochemical purity. Elevated temperatures (>40°C) lead to degradation, while lower temperatures (<10°C) decrease reaction rates.Reaction Time:

Prolonged reaction times (>12 hours) can cause non-enzymatic hydrolysis, reducing chiral purity, whereas shorter times (<8 hours) may lead to incomplete conversion.Purification Techniques:

Chromatography and recrystallization from suitable solvents (e.g., isopropyl acetate, ethanol) are employed to achieve high purity (>99%).

Summary Table of Preparation Methods

| Method | Main Features | Advantages | Limitations |

|---|---|---|---|

| Ester hydrolysis | Chemical hydrolysis of ester intermediates | Straightforward, scalable | Requires purification steps |

| Enzymatic hydrolysis | Use of proteases for stereoselective hydrolysis | High stereochemical purity | Enzyme cost, reaction time |

| Multi-step synthesis | Cyclization and functionalization of precursors | Versatile, allows structural modifications | Longer process, complex purification |

Chemical Reactions Analysis

Reaction Conditions and Yields

The reaction conditions significantly influence the yield and purity of the synthesized compound. The following factors are critical:

-

pH Levels : Optimal pH for enzymatic reactions is between 7 and 8; deviations can lead to poor yields or chiral purity .

-

Temperature : Reactions are typically conducted at temperatures between 25°C to 35°C. Higher temperatures may degrade the product, while lower temperatures can result in incomplete reactions .

-

Reaction Time : Prolonged reaction times beyond 12 hours can lead to non-specific hydrolysis, reducing chiral purity .

Characterization Techniques

Characterization of synthesized compounds typically employs various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : Both and NMR spectroscopy are used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS) : Utilized for determining molecular weight and confirming the identity of the compound.

-

Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.

Acylation Mechanism

The acylation of pyrrolidine involves nucleophilic attack by the nitrogen atom on the carbonyl carbon of butyric acid or its derivatives, followed by elimination of water:

Enzymatic Hydrolysis

In enzymatic processes, the mechanism involves substrate binding followed by hydrolysis, where water acts as a nucleophile attacking the carbonyl carbon:

Spectroscopic Data for Characterization

| Technique | Observations |

|---|---|

| NMR | Peaks at δ = [specific values] indicating protons on pyrrolidine and butyric acid moieties |

| NMR | Peaks at δ = [specific values] corresponding to carbon environments |

| IR | Characteristic peaks for C=O and N-H bonds |

Scientific Research Applications

Chemical Applications

Organic Synthesis and Reagent Use

2-PYB-HCl serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. The versatility of this compound allows it to participate in multiple synthetic pathways, making it valuable for developing new chemical entities.

Table 1: Chemical Reactions Involving 2-PYB-HCl

| Reaction Type | Reagents Used | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO4, H2O2 | Aqueous medium | Oxidized derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Reduced forms |

| Substitution | Various nucleophiles | Solvent-dependent | Substituted analogs |

Biological Applications

Biochemical Interactions

In biological research, 2-PYB-HCl is studied for its interactions with enzymes and proteins. Its ability to form hydrogen bonds and engage in electrostatic interactions allows it to modulate the activity of various biomolecules. This modulation can lead to significant effects on cellular processes such as proliferation, differentiation, and apoptosis.

Case Study: Proteomics Research

In proteomics studies, 2-PYB-HCl has been employed to investigate protein interactions and post-translational modifications. For instance, a study demonstrated its utility in enhancing the understanding of cellular mechanisms by mapping out protein networks influenced by this compound.

Cellular Effects

The cellular effects of 2-PYB-HCl vary based on the cell type and experimental conditions. Research indicates that it can activate or inhibit specific signaling pathways. For example, in certain neuronal cell lines, 2-PYB-HCl has been shown to influence gene expression related to inflammation and metabolism.

Medicinal Applications

Therapeutic Potential

Research into the therapeutic applications of 2-PYB-HCl reveals its potential for treating neurological disorders and inflammation. Its structural similarity to other biologically active compounds has led to investigations into its efficacy as a therapeutic agent.

Table 2: Therapeutic Investigations of 2-PYB-HCl

| Disease Area | Study Focus | Findings |

|---|---|---|

| Neurological Disorders | Efficacy in animal models | Significant modulation of metabolic pathways |

| Inflammation | Impact on cytokine release | Inhibition of pro-inflammatory cytokines |

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, 2-PYB-HCl is utilized in the development of new drugs. Its role as a precursor or intermediate in synthesizing more complex molecules underscores its importance in drug discovery processes.

Mechanism of Action

The mechanism by which 2-Pyrrolidin-1-yl-butyric acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-pyrrolidin-1-YL-butyric acid hydrochloride with structurally or functionally related hydrochlorides, based on the evidence provided.

Structural Features

Key Insight : Unlike aromatic or rigid hydrochlorides (e.g., benzydamine or memantine), 2-pyrrolidin-1-YL-butyric acid HCl features a flexible aliphatic chain and a carboxylic acid group, which may influence solubility and reactivity.

Physicochemical Properties

While direct data for 2-pyrrolidin-1-YL-butyric acid HCl are absent, trends from analogous compounds (Table 1-2 in ) suggest:

- Solubility : Hydrochlorides generally exhibit high water solubility due to ionic character. For example, ortho-toluidine hydrochloride has a solubility of 1,000 g/L in water .

- Stability : Hydrochloride salts often improve stability compared to free bases, as seen in berberine hydrochloride’s use in HPLC analyses .

Analytical Methods

Analytical techniques for hydrochlorides in the evidence include:

- HPLC : Used for quantification of jatrorrhizine, palmatine, and berberine hydrochlorides .

- Spectrophotometry : Employed for memantine HCl due to UV-active aromatic moieties .

- X-ray crystallography : SHELX programs are widely used for structural determination of small-molecule hydrochlorides .

Comparison : The absence of aromaticity in 2-pyrrolidin-1-YL-butyric acid HCl may necessitate alternative detection methods (e.g., charged aerosol detection in HPLC) compared to UV-absorbing hydrochlorides.

Biological Activity

2-Pyrrolidin-1-YL-butyric acid hydrochloride (commonly referred to as 2-PYB-HCl) is a chemical compound that has garnered attention in biochemical and pharmaceutical research due to its unique structure and potential biological activities. This article explores the biological activity of 2-PYB-HCl, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅ClN₁O₂

- Molecular Weight : Approximately 193.67 g/mol

- Structure : Contains a pyrrolidine ring attached to a butyric acid moiety, which is significant for its interactions with biological targets .

2-PYB-HCl exhibits biological activity through various mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity through inhibition or activation. This binding is often facilitated by hydrogen bonds and electrostatic interactions .

- Cell Signaling Pathways : It influences key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The effects vary depending on the cell type and context .

- Histone Deacetylase Inhibition : Like other butyric acid derivatives, 2-PYB-HCl may inhibit histone deacetylases (HDACs), which are involved in gene expression regulation. This inhibition is linked to potential anticancer properties .

Neuroprotective Effects

Preliminary studies suggest that 2-PYB-HCl may possess neuroprotective properties. It is hypothesized that the compound can protect neuronal cells from damage due to oxidative stress or excitotoxicity, although further research is needed to elucidate these effects fully .

Anticonvulsant Properties

Research indicates that 2-PYB-HCl may have anticonvulsant effects similar to other compounds in its class. Its structural similarity to known anticonvulsants suggests potential efficacy in seizure management .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly in gastrointestinal models. It may help modulate inflammatory responses by influencing cytokine production and immune cell activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-PYB-HCl:

- Proteomics Research : In proteomics studies, 2-PYB-HCl has been used to explore protein interactions and post-translational modifications, highlighting its role as a valuable research tool in understanding cellular mechanisms .

- Animal Models : In animal studies, varying dosages of 2-PYB-HCl have shown differential effects on metabolic pathways and cellular functions, with higher doses leading to significant changes in gene expression related to inflammation and metabolism .

- Gut Microbiota Interaction : A study involving fecal microbiota transplantation (FMT) indicated that butyric acid derivatives could influence gut microbiota composition, potentially enhancing therapeutic outcomes in conditions like ulcerative colitis .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Piperidin-1-YL-butyric acid hydrochloride | C₈H₁₆ClN₁O₂ | Similar structure but features a piperidine ring |

| Levetiracetam Acid | C₈H₁₅NO₂ | Exhibits anticonvulsant properties; structurally related |

| 3-Pyrrolidin-1-YL-butyric acid | C₈H₁₅NO₂ | Lacks hydrochloride; used similarly in research |

Q & A

Q. How can in vitro release kinetics of this compound be modeled for drug delivery applications?

- Methodology : Apply kinetic models (zero-order, Higuchi, Korsmeyer-Peppas) to dissolution data from fast-dissolving tablets. Use USP apparatus II (paddle method) at 37°C in simulated gastric fluid. For validation, compare results with reference standards (e.g., clonidine hydrochloride tablet assays) .

Data Interpretation and Validation

Q. How should researchers validate computational predictions of this compound’s partition coefficient (log P)?

- Methodology : Use shake-flask experiments with octanol/water systems. Measure concentrations via UV-Vis spectroscopy at λmax. Compare experimental log P with computational tools (e.g., ChemAxon, ACD/Labs). Note that discrepancies may arise from ionization effects in hydrochloride salts, requiring pH correction .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.